molecular formula C9H12N2O B1660089 n'-Benzylacetohydrazide CAS No. 7151-53-3

n'-Benzylacetohydrazide

Cat. No.: B1660089
CAS No.: 7151-53-3
M. Wt: 164.2 g/mol
InChI Key: ONSISQQMGXJVNR-UHFFFAOYSA-N
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Description

N'-Benzylacetohydrazide is a hydrazide derivative characterized by a benzyl group attached to the hydrazide moiety (-CONHNH2). This compound serves as a versatile intermediate in organic synthesis, particularly for generating hydrazones and acylhydrazones via condensation with aldehydes or ketones . Its structural flexibility allows for diverse pharmacological applications, including antimicrobial, antioxidant, and enzyme inhibitory activities .

Properties

IUPAC Name

N'-benzylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-8(12)11-10-7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSISQQMGXJVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20991986
Record name N-Benzylethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7151-53-3
Record name Hydrazine, 1-acetyl-2-benzyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzylethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-Benzylacetohydrazide can be synthesized through the condensation reaction of benzylhydrazine with acetic anhydride. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

C6H5CH2NHNH2+CH3CO2OC6H5CH2NHNHCOCH3+CH3COOH\text{C}_6\text{H}_5\text{CH}_2\text{NHNH}_2 + \text{CH}_3\text{CO}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHNHCOCH}_3 + \text{CH}_3\text{COOH} C6​H5​CH2​NHNH2​+CH3​CO2​O→C6​H5​CH2​NHNHCOCH3​+CH3​COOH

Industrial Production Methods: In an industrial setting, the synthesis of N’-Benzylacetohydrazide can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N’-Benzylacetohydrazide can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form primary amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

Chemistry: N’-Benzylacetohydrazide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of hydrazones, which are important in medicinal chemistry.

Biology: In biological research, N’-Benzylacetohydrazide is used to study enzyme inhibition and protein interactions. It can act as a ligand in the formation of metal complexes, which are studied for their biological activities.

Medicine: The compound has potential applications in the development of anti-cancer and anti-inflammatory drugs. Its derivatives have shown promising results in preclinical studies for their cytotoxic and anti-tumor activities.

Industry: N’-Benzylacetohydrazide is used in the production of polymers and resins. It is also employed in the synthesis of dyes and pigments, where it acts as a precursor for various colorants.

Mechanism of Action

The mechanism of action of N’-Benzylacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or by forming stable complexes with metal ions. The compound’s hydrazide group allows it to form hydrogen bonds and other interactions with biological macromolecules, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

N'-Benzylacetohydrazide derivatives are often modified by introducing substituents on the benzylidene group or adjacent aromatic rings. Key comparisons include:

Substituted Benzylidene Hydrazides
  • N'-(4-Methoxybenzylidene) Derivatives (H18–H22) :
    These compounds feature a methoxy group at the para position of the benzylidene ring. Variations in the pyrazole moiety (e.g., naphthyl, tolyl substituents) influence molecular weight and bioactivity. For example:

    • H18 : Ortho-tolyl group; molecular formula C₃₄H₂₈N₄O₂; m.p. 240–242°C; 70.12% yield.
    • H19 : Meta-tolyl group; C₃₅H₃₀N₄O₂; m.p. 230–232°C; 82.68% yield.
    • H20 : Para-tolyl group; C₃₅H₃₀N₄O₂; m.p. 241–243°C; 73.91% yield .

    Comparison : The para-methoxy group enhances solubility and hydrogen-bonding capacity, while ortho/meta substitutions affect steric hindrance and melting points.

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-(2,3-dichlorobenzylidene)acetohydrazide: Chlorine substituents improve lipophilicity and antimicrobial activity .
Heterocyclic Modifications
  • Benzimidazole-Linked Hydrazides: Compounds like 2-(1H-benzimidazol-1-yl)-N'-(4-diethylaminobenzylidene)acetohydrazide (molecular formula C₂₁H₂₄N₆O) exhibit enhanced α-glucosidase inhibition due to the electron-rich benzimidazole moiety .
  • Benzothiazole Derivatives :
    2-(Benzo[d]thiazol-2-ylthio)-N'-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide (C₁₇H₁₁N₅O₄S₂) shows potent antibacterial activity attributed to the nitro and thioether groups .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Yield (%) Key Features
This compound C₉H₁₂N₂O₂ Not reported Not reported Baseline compound
H18 C₃₄H₂₈N₄O₂ 240–242 70.12 Ortho-tolyl, high melting point
H19 C₃₅H₃₀N₄O₂ 230–232 82.68 Meta-tolyl, higher yield
3,5-Dibromo derivative C₁₅H₁₁Br₂N₅O₂ Not reported Not reported Antioxidant activity
Benzothiazole derivative C₁₆H₁₂Cl₂N₄OS₂ Not reported Not reported Broad-spectrum antibacterial

Trends: Bulky substituents (e.g., naphthyl) increase molecular weight and melting points, while electron-withdrawing groups (e.g., NO₂, Cl) enhance bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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